molecular formula C18H21BrN2O2 B1611703 N-Fmoc-1,3-propanediamine hydrobromide CAS No. 352351-59-8

N-Fmoc-1,3-propanediamine hydrobromide

Cat. No. B1611703
M. Wt: 377.3 g/mol
InChI Key: OWAKRMILENXFGM-UHFFFAOYSA-N
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Description

N-Fmoc-1,3-propanediamine hydrobromide, also known as 9-Fluorenylmethyl N-(3-aminopropyl)carbamate hydrobromide or N-Fmoc-1,3-diaminopropane hydrobromide, is a chemical compound with the empirical formula C18H20N2O2·HBr . It has a molecular weight of 377.28 .


Molecular Structure Analysis

The molecular structure of N-Fmoc-1,3-propanediamine hydrobromide can be represented by the SMILES string NCCCNC(OCC1C2=C(C=CC=C2)C3=C1C=CC=C3)=O.[H]Br . The InChI representation is 1S/C18H20N2O2.BrH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H .


Physical And Chemical Properties Analysis

N-Fmoc-1,3-propanediamine hydrobromide is a solid substance . It has a melting point of approximately 121°C (dec.) . It is suitable for use as a cross-linking reagent . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Antiviral and Immunological Applications

  • Antiviral Activity and Interferon Stimulation : N,N-Dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine exhibits antiviral properties and stimulates interferon production in mice, protecting against lethal infections with encephalomyocarditis and Semliki Forest viruses (Hoffman et al., 1973).

Bio-inspired Building Blocks and Material Science

  • Functional Materials Fabrication : Fmoc-modified amino acids, including those like N-Fmoc-1,3-propanediamine hydrobromide, are used in the fabrication of functional materials due to their self-assembly features and hydrophobicity, contributing to applications in cell cultivation, bio-templating, and drug delivery (Tao et al., 2016).

Drug Delivery and Biomedical Applications

  • Promoting Absorption of Macromolecules : Research shows that certain propanediamine derivatives enhance the absorption of poorly absorbed macromolecules when delivered intrapulmonary, indicating potential for improved drug delivery systems (Gao et al., 2020).
  • Biocompatibility in Eye Treatment : Peptides with hydrophobic N-fluorenyl-9-methoxycarbonyl (FMOC) tails, akin to N-Fmoc-1,3-propanediamine hydrobromide, demonstrate good biocompatibility in ocular applications, suggesting potential use in implantable drug delivery systems for ocular diseases (Liang et al., 2010).

Peptide Synthesis and Solid-Phase Applications

  • Solid-Phase Peptide Synthesis : N-Fmoc derivatives are crucial in solid-phase peptide synthesis, with specific studies on premature removal of Nα-9-fluorenylmethyloxycarbonyl in enzymatic coupling trials, highlighting the importance of controlled conditions in peptide synthesis (Liria et al., 1998).

Novel Hydrogel Development for Therapeutics

  • Light-Responsive Hydrogel for Drug Delivery : The development of UV light-responsive peptide-based supramolecular hydrogels, inspired by low-molecular-weight peptides like Fmoc-FF, suggests potential applications in creating novel drug delivery systems for controlled release of large molecules (Roth-Konforti et al., 2018).

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.BrH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAKRMILENXFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583809
Record name (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-1,3-propanediamine hydrobromide

CAS RN

352351-59-8
Record name (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352351-59-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L De Keer, K Kilic, P Van Steenberge, L Daelemans… - 2020 - researchsquare.com
The three-dimensional configurational arrangement of natural and synthetic network materials determines their application range. Control of the real time incorporation of each building …
Number of citations: 2 www.researchsquare.com
J McCann, JM Behrendt, J Yan, S Halacheva… - Journal of colloid and …, 2015 - Elsevier
The present study involves an investigation of the formation, characterisation and triggered-degradation of mixed dispersions involving cationic poly(vinylamine-co-bis(ethyl vinylamine) …
Number of citations: 19 www.sciencedirect.com

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